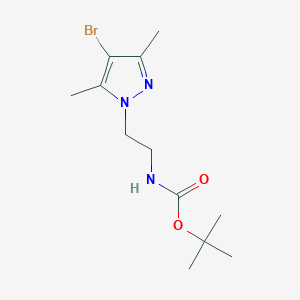
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group, a pyrazole ring substituted with bromine and methyl groups, and an ethyl linker connecting to the carbamate moiety
Métodos De Preparación
The synthesis of tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,5-dimethyl-1H-pyrazole and tert-butyl chloroformate.
Reaction Conditions: The pyrazole derivative is reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker. This intermediate is then treated with tert-butyl chloroformate in the presence of a base to form the final carbamate product.
Industrial Production: Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate undergoes various chemical reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethyl linker.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products: The major products formed depend on the specific reagents and conditions used, but can include various substituted pyrazoles and modified carbamate derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers may use this compound to study the effects of pyrazole derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups on the pyrazole ring can influence binding affinity and specificity, while the carbamate moiety can participate in covalent bonding with target proteins. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds:
tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: This compound features a different substitution pattern on the pyrazole ring, which can affect its reactivity and applications.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has a phenoxy group instead of a pyrazole ring, leading to different chemical properties and uses.
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: This compound contains a thiazole ring and a boronate ester, which can impart unique reactivity and applications in organic synthesis.
Propiedades
Fórmula molecular |
C12H20BrN3O2 |
|---|---|
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H20BrN3O2/c1-8-10(13)9(2)16(15-8)7-6-14-11(17)18-12(3,4)5/h6-7H2,1-5H3,(H,14,17) |
Clave InChI |
QRQJABPAZOIHOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCNC(=O)OC(C)(C)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


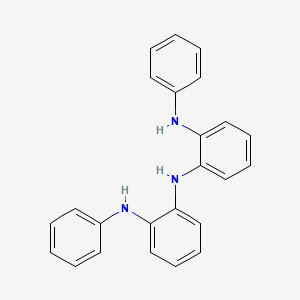
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)
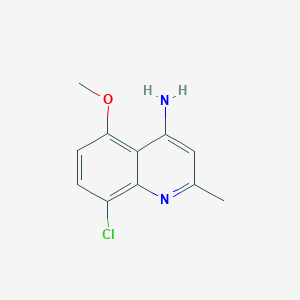
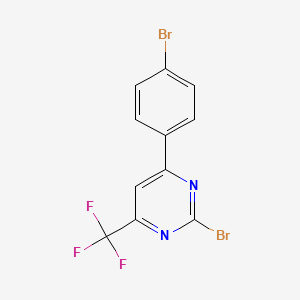
![6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine](/img/structure/B13715522.png)
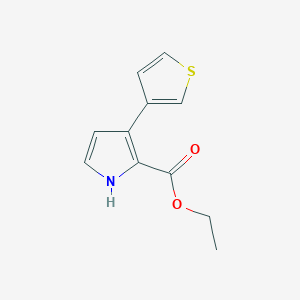
![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
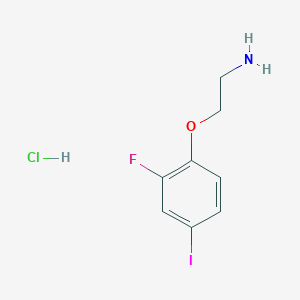
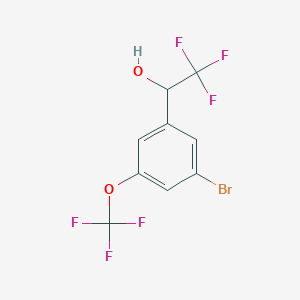
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
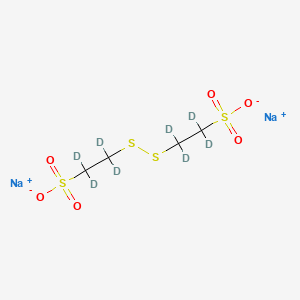
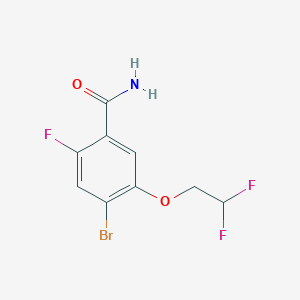
![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
